
Lithium aluminium hydride
Overview
Description
Lithium aluminium hydride, also known as lithium tetrahydridoaluminate, is an inorganic compound with the chemical formula LiAlH₄. It was discovered in 1947 by Schlesinger, Finholt, and Bond. This compound is a powerful reducing agent widely used in organic synthesis due to its ability to donate hydride ions. It appears as odorless white or gray crystals and is highly reactive, especially with water, releasing hydrogen gas .
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of lithium aluminium hydride typically involves the reaction between lithium hydride and aluminum chloride in diethyl ether. The reaction can be represented as: [ 4LiH + AlCl_3 \rightarrow LiAlH_4 + 3LiCl ] This method is complex due to the potential evolution of hydrogen gas at room temperature .
Industrial Production Methods: In industrial settings, the synthesis often begins with the preparation of sodium aluminium hydride from elemental substances under high pressure and temperature. The sodium aluminium hydride is then converted to this compound through a salt metathesis reaction: [ NaAlH_4 + LiCl \rightarrow LiAlH_4 + NaCl ] This method ensures a high yield and involves filtration to remove lithium chloride from the ethereal solution of this compound .
Chemical Reactions Analysis
Types of Reactions: Lithium aluminium hydride is primarily known for its reduction reactions. It reduces a variety of functional groups, including aldehydes, ketones, carboxylic acids, esters, amides, nitriles, and epoxides .
Common Reagents and Conditions: Reactions involving this compound are typically carried out under anhydrous and inert conditions to prevent unwanted side reactions. Common solvents include tetrahydrofuran and diethyl ether .
Major Products:
- Aldehydes and ketones are reduced to primary and secondary alcohols, respectively.
- Carboxylic acids and esters are reduced to primary alcohols.
- Amides and nitriles are reduced to amines.
- Epoxides are converted to alcohols .
Scientific Research Applications
Organic Synthesis
1.1 Reducing Agent
LiAlH₄ is primarily used as a reducing agent in organic synthesis due to its ability to reduce a wide range of functional groups. Its reactivity surpasses that of sodium borohydride, making it a preferred choice in many reactions.
-
Carbonyl Compounds : It effectively reduces aldehydes and ketones to their corresponding alcohols. For example:
- Acetaldehyde → Ethanol
- Acetone → Isopropanol
-
Carboxylic Acids and Derivatives : LiAlH₄ reduces carboxylic acids, esters, and acid chlorides to primary alcohols. For instance:
- Acetic acid → Ethanol
- Methyl acetate → Ethanol
-
Amides and Nitriles : The compound also reduces amides to amines, which is particularly useful in synthesizing secondary amines:
- Acetyl chloride → Diethylamine
Table 1: Summary of Reductions by LiAlH₄
Substrate Type | Product Type | Example Reaction |
---|---|---|
Aldehyde | Primary Alcohol | CH₃CHO + LiAlH₄ → CH₃CH₂OH |
Ketone | Secondary Alcohol | (CH₃)₂CO + LiAlH₄ → (CH₃)₂CHOH |
Carboxylic Acid | Primary Alcohol | CH₃COOH + LiAlH₄ → CH₃CH₂OH |
Ester | Primary Alcohol | CH₃COOCH₃ + LiAlH₄ → CH₃CH₂OH |
Amide | Amine | RCONH₂ + LiAlH₄ → RNH₂ |
Hydrogen Storage
LiAlH₄ has garnered attention as a potential hydrogen storage material due to its high hydrogen content (approximately 10.6 wt%). Research has focused on enhancing its desorption kinetics for practical applications in fuel cells.
- Dehydrogenation Studies : Recent studies have shown that doping LiAlH₄ with catalysts like CoTiO₃ significantly improves hydrogen release rates. For example:
- Doped LiAlH₄ can desorb hydrogen 30-35 times faster than undoped variants.
Table 2: Hydrogen Release Characteristics of LiAlH₄
Sample | Desorption Rate (wt% H₂ in 30 min) | Activation Energy (kJ/mol) |
---|---|---|
Undoped LiAlH₄ | <0.1 | 104 |
Doped LiAlH₄ | 3.0-3.5 | 75.2 |
Materials Science
3.1 Synthesis of Nanomaterials
LiAlH₄ is utilized in the synthesis of various nanomaterials and composites due to its reducing properties. It can reduce metal oxides to metals, facilitating the production of nanoparticles.
- Case Study : The reduction of titanium dioxide (TiO₂) using LiAlH₄ has been explored for producing titanium nanoparticles, which have applications in catalysis and electronics.
Mechanism of Action
The mechanism of action of lithium aluminium hydride involves the donation of hydride ions (H⁻) to electrophilic centers in organic molecules. This process typically follows these steps:
Deprotonation: this compound deprotonates the substrate.
Nucleophilic Attack: The hydride ion attacks the electrophilic carbon, leading to the formation of an alkoxide intermediate.
Leaving Group Removal: The intermediate undergoes further reduction, resulting in the final reduced product
Comparison with Similar Compounds
Sodium Borohydride (NaBH₄): A milder reducing agent compared to lithium aluminium hydride. .
Sodium Aluminium Hydride (NaAlH₄): Similar in reactivity but used in different industrial applications.
Uniqueness: this compound is unique due to its high reactivity and ability to reduce a wide range of functional groups. Its stronger reducing power compared to sodium borohydride makes it indispensable in organic synthesis .
Biological Activity
Lithium aluminium hydride (LiAlH₄) is primarily recognized as a potent reducing agent in organic synthesis. While its primary applications are in chemical reactions, emerging research indicates potential biological activities that warrant further exploration. This article delves into the biological activity of LiAlH₄, including its mechanisms, applications in medicinal chemistry, and relevant case studies.
Overview of this compound
This compound is a white, crystalline solid that is highly reactive, particularly with water. It serves as a strong reducing agent capable of converting various functional groups, including:
- Carboxylic acids to primary alcohols
- Esters to primary alcohols
- Aldehydes to primary alcohols
- Ketones to secondary alcohols
- Amides and nitriles to amines
The reactivity of LiAlH₄ arises from its ability to donate hydride ions (), facilitating the reduction of polar bonds in organic compounds .
1. Antimicrobial Activity
Recent studies have suggested that LiAlH₄ may possess antimicrobial properties. The compound has been explored for its ability to reduce various substrates that can lead to the synthesis of bioactive compounds. For instance, it has been used in the reduction of oximes and other nitrogen-containing compounds, which are often precursors to antimicrobial agents .
2. Pharmacological Applications
LiAlH₄ has been utilized in the synthesis of drug candidates through the reduction of lactones and other cyclic compounds. This capability allows for the creation of molecules with potential therapeutic effects. Some studies have indicated that derivatives formed from reactions involving LiAlH₄ exhibit enhanced biological activity compared to their precursors .
Case Study 1: Synthesis of Antimicrobial Peptides
In a study examining antimicrobial peptide surrogates, LiAlH₄ was employed to reduce specific substrates, leading to the formation of peptides with significant antibacterial activity against strains such as E. coli and Staphylococcus aureus. The resulting peptides demonstrated minimal hemolytic activity while maintaining efficacy against resistant bacterial strains .
Case Study 2: Reduction of Bioactive Natural Products
Another investigation focused on the use of LiAlH₄ in the synthesis of bioactive natural products. The reduction process facilitated the generation of compounds that exhibited notable cytotoxicity against cancer cell lines. This suggests that LiAlH₄ not only plays a role in synthetic chemistry but may also contribute to developing novel therapeutic agents .
Data Table: Summary of Biological Activities
Q & A
Basic Research Questions
Q. What are the standard methods for synthesizing LiAlH₄ in laboratory and industrial settings?
LiAlH₄ is typically synthesized via two routes:
-
Laboratory scale : Reaction of lithium hydride (LiH) with aluminum chloride (AlCl₃) in anhydrous diethyl ether:
This method requires strict moisture-free conditions due to LiAlH₄’s reactivity with water .
-
Industrial scale : A two-step process involving high-temperature synthesis of sodium aluminium hydride (NaAlH₄) from sodium, aluminum, and hydrogen, followed by cation exchange with LiCl:
This method ensures higher yields and scalability .
Q. What precautions are critical when handling LiAlH₄ in experimental workflows?
- Inert atmosphere : Reactions must be conducted under dry nitrogen or argon to prevent violent reactions with moisture .
- Personal protective equipment (PPE) : Use flame-resistant lab coats, nitrile gloves, and safety goggles. Respiratory protection is required if dust or aerosols are generated .
- Quenching protocols : Excess LiAlH₄ should be carefully quenched with methanol or ethanol in a controlled manner, followed by dilute HCl. Emulsification during workup can be mitigated by using diatomaceous earth filtration .
Q. How does LiAlH₄ function as a reducing agent in organic synthesis?
LiAlH₄ transfers hydride ions (H⁻) to electrophilic centers. Its mechanism involves:
- Coordination : The AlH₄⁻ ion binds to polar functional groups (e.g., carbonyl carbons).
- Hydride transfer : Sequential delivery of H⁻ reduces esters, ketones, and carboxylic acids to alcohols.
- Steric effects : Bulky substrates may require modified conditions (e.g., LiAlH₄ with additives like CeCl₃ for selective reductions) .
Advanced Research Questions
Q. How can researchers mitigate side reactions during LiAlH₄-mediated reductions of fluorinated compounds?
Fluorinated hydrocinnamic acids, for example, produce byproducts such as 3-fluoropropanal due to over-reduction or elimination. Strategies include:
- Temperature control : Lower reaction temperatures (−78°C to 0°C) minimize decomposition pathways.
- Solvent optimization : Using THF instead of ether slows reactivity, improving selectivity .
- In situ monitoring : FTIR or NMR can detect intermediates, allowing real-time adjustments .
Q. What methodologies address contradictions in literature regarding LiAlH₄’s reactivity with amides and nitriles?
Discrepancies arise from varying substrate electronic environments. For example:
- Amides : LiAlH₄ typically reduces amides to amines, but electron-deficient aromatic amides may require prolonged reflux.
- Nitriles : Reduction to amines often necessitates excess LiAlH₄ and elevated temperatures (80–110°C). Systematic studies using kinetic isotope effects (KIEs) or computational modeling (DFT) can clarify mechanistic nuances .
Q. How should researchers design experiments to safely scale up LiAlH₄ reactions?
Key considerations include:
- Exothermic management : Use jacketed reactors with coolant circulation to dissipate heat.
- Decomposition risks : Avoid sudden pressure changes; LiAlH₄ decomposes explosively above 125°C, releasing hydrogen and aluminum oxides .
- Waste disposal : Neutralized residues should be treated as hazardous waste due to residual Al(OH)₃ and LiOH .
Q. What advanced techniques characterize LiAlH₄’s interaction with transition metal catalysts?
- X-ray diffraction (XRD) : Reveals structural changes in LiAlH₄ when doped with Ti or Fe for hydrogen storage applications.
- Solid-state NMR : Tracks hydride mobility in composite materials.
- Thermogravimetric analysis (TGA) : Measures decomposition kinetics under controlled atmospheres .
Q. Methodological Challenges and Solutions
Q. How can researchers resolve emulsification issues during LiAlH₄ workup?
Emulsions form due to colloidal Al(OH)₃. Solutions include:
- Acid washing : Use 1M HCl to dissolve aluminum residues, followed by centrifugation.
- Filtration aids : Diatomaceous earth or Celite improves phase separation .
Q. What strategies improve reproducibility in LiAlH₄-mediated reductions of sterically hindered substrates?
- Additives : Lewis acids like CeCl₃ or LaCl₃ enhance hydride accessibility.
- Solvent polarity : Mixed solvents (e.g., ether/THF) balance reactivity and solubility .
Q. Safety and Compliance
Q. What medical surveillance is recommended for researchers routinely exposed to LiAlH₄?
Pre-employment and periodic monitoring should include:
- Blood tests : Lithium levels (risk of nephrotoxicity) and thyroid function.
- Pulmonary screening : Chest X-rays for acute inhalation exposure .
Properties
IUPAC Name |
aluminum;lithium;hydride | |
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/Al.Li.4H/q+3;+1;4*-1 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
BJKLPLABXHXMIM-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
[H-].[H-].[H-].[H-].[Li+].[Al+3] | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
LiAlH4, AlH4Li | |
Record name | LITHIUM ALUMINUM HYDRIDE | |
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Description | CAMEO Chemicals is a chemical database designed for people who are involved in hazardous material incident response and planning. CAMEO Chemicals contains a library with thousands of datasheets containing response-related information and recommendations for hazardous materials that are commonly transported, used, or stored in the United States. CAMEO Chemicals was developed by the National Oceanic and Atmospheric Administration's Office of Response and Restoration in partnership with the Environmental Protection Agency's Office of Emergency Management. | |
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DSSTOX Substance ID |
DTXSID70893441 | |
Record name | Lithium aluminium hydride | |
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Molecular Weight |
38.0 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Physical Description |
Lithium aluminum hydride appears as a white powder that turns gray on standing. If spread out over a large flat combustible surface, friction can cause ignition. Used to make other chemicals, as a polymerization catalyst, as a hydrogen source, and as a propellant., Gray to white crystals; [HSDB] | |
Record name | LITHIUM ALUMINUM HYDRIDE | |
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Record name | Lithium aluminum hydride | |
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Solubility |
Solubility (parts/100 parts solvent): 30 (ether); 13 (tetrahydrofuran); 10 (dimethylcellosolve); 2 (dibutyl ether); 0.1 (dioxane). | |
Record name | LITHIUM ALUMINUM HYDRIDE | |
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URL | https://pubchem.ncbi.nlm.nih.gov/source/hsdb/648 | |
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Density |
0.917 at 59 °F (USCG, 1999) - Less dense than water; will float, 0.92 | |
Record name | LITHIUM ALUMINUM HYDRIDE | |
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URL | https://cameochemicals.noaa.gov/chemical/989 | |
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Record name | LITHIUM ALUMINUM HYDRIDE | |
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Color/Form |
Microcrystalline powder when pure; gray when aluminum impurity present. Monoclinic crystals., Gray-white monoclinic crystals | |
CAS No. |
16853-85-3 | |
Record name | LITHIUM ALUMINUM HYDRIDE | |
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URL | https://cameochemicals.noaa.gov/chemical/989 | |
Description | CAMEO Chemicals is a chemical database designed for people who are involved in hazardous material incident response and planning. CAMEO Chemicals contains a library with thousands of datasheets containing response-related information and recommendations for hazardous materials that are commonly transported, used, or stored in the United States. CAMEO Chemicals was developed by the National Oceanic and Atmospheric Administration's Office of Response and Restoration in partnership with the Environmental Protection Agency's Office of Emergency Management. | |
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Record name | Lithium aluminum hydride | |
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Record name | Aluminate(1-), tetrahydro-, lithium (1:1), (T-4)- | |
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Record name | Lithium aluminium hydride | |
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Record name | LITHIUM ALUMINUM HYDRIDE | |
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Record name | LITHIUM ALUMINUM HYDRIDE | |
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Melting Point |
Decomposes >125 °C | |
Record name | LITHIUM ALUMINUM HYDRIDE | |
Source | Hazardous Substances Data Bank (HSDB) | |
URL | https://pubchem.ncbi.nlm.nih.gov/source/hsdb/648 | |
Description | The Hazardous Substances Data Bank (HSDB) is a toxicology database that focuses on the toxicology of potentially hazardous chemicals. It provides information on human exposure, industrial hygiene, emergency handling procedures, environmental fate, regulatory requirements, nanomaterials, and related areas. The information in HSDB has been assessed by a Scientific Review Panel. | |
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